Barnidipine-d4 hydrochloride is a deuterated form of barnidipine hydrochloride, which is primarily utilized as a long-acting dihydropyridine calcium channel blocker. This compound is significant in the treatment of hypertension due to its ability to inhibit calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced blood pressure. The presence of deuterium in barnidipine-d4 allows for enhanced stability and tracking in pharmacokinetic studies, making it valuable for research applications.
Barnidipine-d4 hydrochloride is a synthetic compound derived from barnidipine hydrochloride through deuteration processes. It falls under the classification of calcium channel blockers, specifically within the dihydropyridine class. These compounds are characterized by their ability to selectively block L-type calcium channels, which are vital for muscle contraction and neurotransmitter release.
The synthesis of barnidipine hydrochloride involves several key steps:
Barnidipine-d4 hydrochloride possesses a complex molecular structure typical of dihydropyridine derivatives. Its molecular formula includes deuterated carbon atoms, which are denoted in its structural representation.
Barnidipine-d4 hydrochloride can participate in various chemical reactions typical for calcium channel blockers. Notably:
The mechanism of action for barnidipine-d4 hydrochloride involves the selective blockade of L-type calcium channels located in vascular smooth muscle cells and cardiac myocytes:
Barnidipine-d4 hydrochloride exhibits specific physical and chemical properties that are essential for its application:
Barnidipine-d4 hydrochloride serves several important scientific uses:
Barnidipine-d4 hydrochloride is a deuterated analog of the dihydropyridine calcium channel blocker barnidipine hydrochloride, which is chemically designated as methyl (3S)-1-benzylpyrrolidin-3-yl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride [9]. The molecular architecture centers on the 1,4-dihydropyridine (1,4-DHP) ring system, which serves as the pharmacophoric core essential for calcium channel blocking activity. The non-deuterated parent compound (C~27~H~29~N~3~O~6~·HCl) possesses a molecular weight of 528.00 g/mol and displays specific stereochemical features with two chiral elements: the C4 position of the dihydropyridine ring and the C3 position of the pyrrolidine moiety, both exhibiting (S)-configuration [9]. This defined stereochemistry is critical for optimal interaction with L-type calcium channels, as evidenced by barnidipine's high binding affinity (K~i~ = 0.21 nmol/L for [³H]isradipine binding sites) [8]. The molecular structure incorporates key substituents including a meta-nitrophenyl ring at C4, ester linkages at C3 and C5, and a benzyl-substituted pyrrolidine group that collectively influence receptor affinity and pharmacokinetic behavior [4].
Table 1: Fundamental Structural Characteristics of Barnidipine Hydrochloride
Characteristic | Specification |
---|---|
Systematic Name | Methyl (3S)-1-benzylpyrrolidin-3-yl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
Molecular Formula (Parent) | C~27~H~29~N~3~O~6~·HCl |
Molecular Weight (Parent) | 528.00 g/mol |
Chiral Centers | C4 of DHP ring, C3 of pyrrolidine ring |
Absolute Configuration | (4S, 3'S) |
Pharmacophoric Core | 1,4-Dihydropyridine |
Key Functional Groups | meta-Nitrophenyl, Diester, Benzylpyrrolidine, HCl salt |
The deuterium labeling strategy in barnidipine-d4 hydrochloride targets specific methyl groups on the dihydropyridine ring, replacing four hydrogen atoms with deuterium atoms. The -d4 designation indicates deuteration at both C2 and C6 methyl groups (2,6-dimethyl-d~6~), with each methyl group contributing two deuterium atoms (-C~2~D~3~ and -C~6~D~3~) [9]. This strategic deuteration focuses on metabolically vulnerable sites while maintaining the compound's stereochemical integrity and pharmacological activity. The synthetic pathway likely involves: (1) Preparation of deuterated precursors such as deuterated acetoacetic acid esters or deuterated acetylacetone; (2) Hantzsch-type condensation using deuterated intermediates under controlled conditions to prevent deuterium exchange; and (3) Stereoselective esterification followed by salt formation [4] [6]. The deuterium incorporation serves as a stable isotopic label that minimally perturbs molecular geometry and electronic properties due to deuterium's near-identical atomic radius to protium (approximately 0.5% difference in bond length for C-D vs C-H bonds). However, the increased bond strength of C-D bonds (approximately 1-2 kcal/mol stronger than C-H bonds) significantly alters kinetic parameters of metabolic transformations, particularly oxidative processes mediated by cytochrome P450 enzymes [6].
Deuteration induces subtle but analytically significant alterations in barnidipine's physicochemical properties while preserving its core structural and stereochemical features. The primary physicochemical changes include a marginal increase in molecular mass (approximately 4 atomic mass units) and minor alterations in lipophilicity. Computational modeling predicts a logP increase of approximately 0.1-0.2 log units due to deuterium's slightly higher hydrophobicity compared to protium. These changes manifest in measurable differences in solubility parameters and crystalline lattice energy, as evidenced by variations in melting point profiles [9].
Table 2: Comparative Physicochemical Properties of Barnidipine and Barnidipine-d4 Hydrochloride
Property | Barnidipine HCl | Barnidipine-d4 HCl | Analytical Significance |
---|---|---|---|
Molecular Weight | 528.00 g/mol | ~532.04 g/mol | MS differentiation (Δm/z = 4) |
Melting Point | 226-228°C | ~227-229°C | Crystallinity similarity |
Specific Rotation (c=1, MeOH) | +116.4° | +116.2° to +116.6° | Stereochemical integrity preservation |
Calculated logP (Neutral Form) | ~3.8 | ~3.9 | Minimal lipophilicity increase |
Water Solubility | Insoluble | Insoluble | Similar formulation challenges |
DMSO Solubility | ≥16.3 mg/mL | ~16.1 mg/mL | Comparable solution behavior |
Pharmacokinetically, deuterium substitution at the methyl positions significantly enhances metabolic stability. The 2,6-dimethyl groups represent sites of potential oxidative metabolism through hydroxylation followed by oxidation to carboxylic acids. Deuteration reduces the rate of these metabolic transformations via the primary kinetic isotope effect, potentially extending elimination half-life. Preclinical studies with non-deuterated barnidipine hydrochloride demonstrate a plasma half-life (t~1/2β~) of 0.6 hours in rats and 4.1 hours in dogs following intravenous administration [8]. Barnidipine-d4 hydrochloride is expected to exhibit reduced clearance and increased AUC values at equivalent doses due to attenuated first-pass metabolism. Additionally, deuterium substitution may influence degradation pathways—particularly photodegradation and aromatization to pyridine derivatives—as observed in impurity profiling studies of non-deuterated barnidipine where dehydrogenation products (m/z 489.0, Δ-2 amu) were identified under stress conditions [4] [6].
Structural validation of barnidipine-d4 hydrochloride employs complementary spectroscopic and chromatographic techniques capable of confirming both deuteration patterns and stereochemical integrity. High-resolution mass spectrometry (HRMS) provides definitive confirmation of deuterium incorporation through the molecular ion pattern. The non-deuterated compound exhibits [M+H]+ at m/z 492.2128 (C~27~H~30~N~3~O~6~+), while barnidipine-d4 hydrochloride shows a corresponding [M+H]+ ion at m/z 496.2402 (C~27~H~26~D~4~N~3~O~6~+), confirming the presence of four deuterium atoms [4] [6]. The characteristic absence of protium signals from the C2 and C6 methyl groups in ¹H-NMR spectroscopy provides direct evidence of deuteration efficiency:
Chromatographic validation employs reversed-phase HPLC methods using C18 columns (e.g., Agilent ZORBAX Eclipse XDB-C18, 150 × 4.6 mm, 5 µm) capable of resolving barnidipine-d4 hydrochloride from non-deuterated analogs and potential impurities. The deuterated compound exhibits a marginally increased retention time (RRT ≈ 1.02-1.05 relative to barnidipine) consistent with its slightly enhanced lipophilicity [6]. X-ray powder diffraction (XRPD) analyses of the hydrochloride salt form confirm isostructural characteristics with the non-deuterated compound, showing identical major diffraction peaks at 2θ = 8.7°, 12.3°, 15.8°, 17.4°, and 21.6° [9]. This crystallographic similarity indicates that deuteration does not significantly alter the crystal packing or salt formation characteristics.
Table 3: Spectroscopic and Chromatographic Differentiation of Barnidipine and Barnidipine-d4
Analytical Method | Barnidipine HCl Characteristics | Barnidipine-d4 HCl Characteristics |
---|---|---|
HRMS ([M+H]+) | m/z 492.2128 (C~27~H~30~N~3~O~6~+) | m/z 496.2402 (C~27~H~26~D~4~N~3~O~6~+) |
¹H-NMR (Methyl Signals) | δ 2.30 (s, 3H, C2-CH~3~), δ 2.32 (s, 3H, C6-CH~3~) | Absence of methyl singlets in δ 2.30-2.35 region |
¹³C-NMR (DHP Ring) | δ 18.5 (C2-CH~3~), δ 18.7 (C6-CH~3~), δ 104.5 (C4) | δ 18.5 (t, J~CD~=19 Hz, C2-CD~3~), δ 18.7 (t, J~CD~=19 Hz, C6-CD~3~) |
HPLC Retention (C18) | RRT 1.00 | RRT 1.02-1.05 |
XRPD Major Peaks | 8.7°, 12.3°, 15.8°, 17.4°, 21.6° | Identical peak positions within ±0.1° |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: